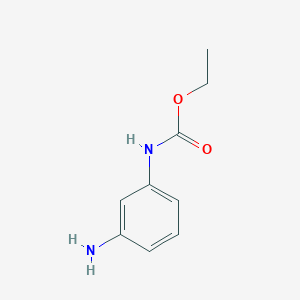

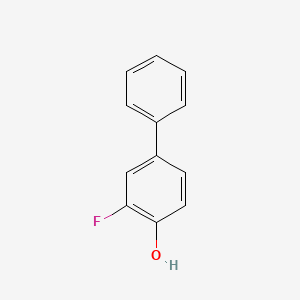

2-Fluoro-4-phenylphenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated phenolic compounds can be complex and often requires specific conditions for successful reactions. For instance, the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) involves oxidative polycondensation reactions with air oxygen and NaOCl in an aqueous alkaline medium . Another example is the preparation of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which is a two-step radiosynthesis yielding the compound in no-carrier-added form . These methods highlight the diverse synthetic routes that can be employed to create fluorinated phenolic compounds, which may be applicable to the synthesis of 2-Fluoro-4-phenylphenol.

Molecular Structure Analysis

The molecular structure of fluorinated phenolic compounds can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2,3,7-trihydroxy-9-phenyl-fluorone shows different orientations of the phenyl group to be involved in intermolecular aromatic interactions . Similarly, the structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol is stabilized by intermolecular non-classical hydrogen bonds and intramolecular interactions . These studies suggest that 2-Fluoro-4-phenylphenol may also exhibit interesting structural features due to the presence of the fluorine atom and the phenyl group.

Chemical Reactions Analysis

The reactivity of fluorinated phenolic compounds can be influenced by the presence of the fluorine atom. For instance, the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) yields a polymeric material, and FMBP can also be copolymerized with other phenols . This indicates that 2-Fluoro-4-phenylphenol may also participate in polymerization reactions or serve as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are often characterized by their stability and reactivity. The thermal stability of OFPIMP and its oligomer-metal complexes has been studied, showing resistance to thermo-oxidative decomposition . The spectroscopic properties, crystal structure, and density functional theory (DFT) calculations of fluorinated phenolic compounds provide insights into their electronic structure and potential applications . These analyses are crucial for understanding the behavior of 2-Fluoro-4-phenylphenol in various environments and its suitability for different applications.

Applications De Recherche Scientifique

High-Performance Polymer Synthesis

2-Fluoro-4-phenylphenol derivatives play a crucial role in the synthesis of high-performance polymers. These polymers exhibit excellent solubility and distinguished thermal properties, making them suitable for engineering plastics and membrane materials. Specifically, 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA) derivatives are used in the synthesis of poly(phthalazinone ether)s which have potential applications in optical waveguides due to their good solubility in common aprotic solvents and outstanding thermal stability as investigated by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (Xiao et al., 2003).

Fluoro-containing Material Synthesis

2-Fluoro-4-phenylphenol derivatives are instrumental in the synthesis of various fluoro-containing materials, predicting their application in this domain. The alcoholic hydroxyl and phenolic hydroxyl groups in these compounds can be easily deprotonated, making them key intermediates in the production of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

Pharmaceutical Intermediate Synthesis

While the focus is not on drug use and dosage, it's worth noting that 2-Fluoro-4-phenylphenol derivatives are key intermediates in the synthesis of pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl is a crucial intermediate for the manufacture of certain non-steroidal anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009).

Antibacterial Compound Synthesis

Compounds with 2-Fluoro-4-phenylphenol structure have been utilized in synthesizing biologically active molecules with antibacterial properties. These compounds have shown promising activity in laboratory settings, indicating their potential in medical and environmental applications (Holla, Bhat, & Shetty, 2003).

Liquid Crystal Photoalignment

2-Fluoro-4-phenylphenol derivatives are used in promoting excellent photoalignment of commercial nematic liquid crystals, crucial for Liquid Crystal Display (LCD) technology. The photoalignment of liquid crystal is influenced by the number and disposition of fluoro-substituents in the molecular structure of the alignment material, indicating the compound’s significance in optimizing display technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYLPMGFTYAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514816 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-phenylphenol | |

CAS RN |

84376-21-6 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

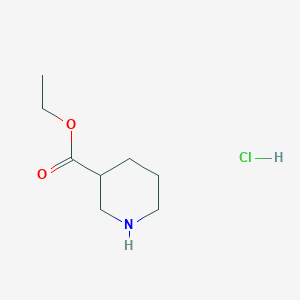

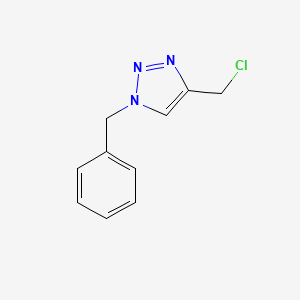

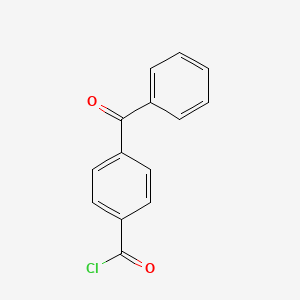

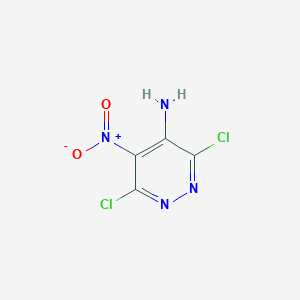

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)